molecular formula C16H15N3O2S B2897249 N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine CAS No. 379256-74-3

N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B2897249
CAS RN: 379256-74-3
M. Wt: 313.38
InChI Key: AFGMKVWFQDNIAA-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine, also known as BDM-TMP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor that targets several kinases, including the proto-oncogene tyrosine-protein kinase Src and the epidermal growth factor receptor (EGFR). In

Scientific Research Applications

Synthesis and Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine and related compounds have been synthesized and evaluated for various biological activities. These compounds exhibit a range of biological effects, including insecticidal, antibacterial, and antifungal activities. For example, pyrimidine-linked pyrazole heterocyclics have shown potential in insecticidal and antimicrobial applications (Deohate & Palaspagar, 2020). Moreover, derivatives of pyrimidin-2-amine have demonstrated antifungal effects against significant types of fungi (Jafar et al., 2017).

Antiproliferative Effects

Compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine have been synthesized and tested for their antiproliferative activity. Notably, N-arylbenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues have been investigated, revealing interesting in vitro antiproliferative effects, suggesting their potential in cancer research (Loidreau et al., 2013).

Analytical and Chemical Studies

Analytical and chemical studies on similar compounds have explored their molecular structure, spectroscopic properties, and potential for chemical transformations. For instance, research has been conducted on the hydrogen-bond effect, spectroscopic, and molecular structure investigation of sulfamethazine Schiff-base, offering insights into the stability, electronic structures, and reactivity of such molecules (Mansour & Ghani, 2013).

Antimicrobial Activity

The antimicrobial activity of derivatives has been a subject of research, with several studies demonstrating the potential of these compounds against various bacterial and fungal pathogens. For example, compounds with the pyrimidin-2-amine scaffold have shown significant antibacterial activity, highlighting their potential as therapeutic agents (Ghani & Mansour, 2011).

Anticorrosion and Material Science

Research into pyrimidinic Schiff bases has revealed their efficacy as corrosion inhibitors for metals in acidic solutions, suggesting applications in material science and industrial processes (Ashassi-Sorkhabi et al., 2005).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-9-10(2)22-16-14(9)15(18-7-19-16)17-6-11-3-4-12-13(5-11)21-8-20-12/h3-5,7H,6,8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGMKVWFQDNIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NCC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

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